N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}acetamide
Description
This compound features a 2,3-dihydrothiophene-1,1-dioxide core linked via an acetamide group to a (5Z)-2,4-dioxo-1,3-thiazolidin-3-yl moiety. The thiazolidinone ring is substituted with a (2E)-3-phenylprop-2-en-1-ylidene group, introducing conjugated double bonds and a phenyl ring. The sulfone (dioxido) group enhances polarity and stability, while the thiazolidinone core is associated with diverse bioactivities, including antimicrobial and anti-inflammatory properties .
Properties
Molecular Formula |
C18H16N2O5S2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C18H16N2O5S2/c21-16(19-14-9-10-27(24,25)12-14)11-20-17(22)15(26-18(20)23)8-4-7-13-5-2-1-3-6-13/h1-10,14H,11-12H2,(H,19,21)/b7-4+,15-8- |
InChI Key |
JOEQIIVPOIIYDL-GVEAZFNLSA-N |
Isomeric SMILES |
C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=O |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=O |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it an interesting subject for research.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 418.5 g/mol. The IUPAC name reflects its complex structure, which includes a dioxido-dihydrothiophene ring and a thiazolidinyl-acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O5S2 |
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}acetamide |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate the activity of enzymes and receptors involved in key metabolic pathways. This interaction can lead to various biological effects, such as anti-inflammatory and antimicrobial activities.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Antitumor Activity
The compound has also been investigated for its antitumor effects. Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest. These findings position the compound as a candidate for further development in cancer therapy.
Case Studies
Several studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -
Antitumor Effects : A cell viability assay was conducted on breast cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability.
Concentration (µM) Cell Viability (%) 0 100 10 80 50 55 100 30
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Thiazolidinone Ring
Thioxo vs. Dioxo Functionalization
- Target Compound: Contains a 2,4-dioxo-thiazolidinone ring.
- Analogues : Compounds like 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide () replace one carbonyl with a thioxo (C=S) group.
Substituents on the Methylene Bridge
- Target Compound : (2E)-3-phenylprop-2-en-1-ylidene group introduces extended conjugation.
- Analogues: 2-Thienylmethylene (): Enhances electron-deficient character, affecting redox properties.
- Impact : Conjugated systems (e.g., phenylpropenylidene) may enhance UV absorption and fluorescence, useful in analytical tracking .
Modifications on the Acetamide Side Chain
- Target Compound : The acetamide is attached to a dihydrothiophene sulfone.
- N-(3-Imidazol-1-ylpropyl) (): Imidazole enables hydrogen bonding and metal coordination, useful in targeting metalloenzymes.
- Impact : Bulky substituents (e.g., indole) may sterically hinder target interactions but improve specificity .
Spectroscopic Characterization
- IR Spectroscopy: Target Compound: Strong C=O stretches at ~1700 cm⁻¹ (thiazolidinone) and ~1300 cm⁻¹ (sulfone). Analogues: Thioxo derivatives show C=S stretches at ~1200 cm⁻¹ ().
- NMR Spectroscopy :
Stability and Pharmacokinetics
- Target Compound: Sulfone group improves oxidative stability compared to non-sulfonated analogues.
- Analogues : Azido derivatives () are photolabile but useful for prodrug strategies.
- Solubility : The dihydrothiophene sulfone increases aqueous solubility (logP ~2.5) vs. lipophilic benzylidene derivatives (logP ~3.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
